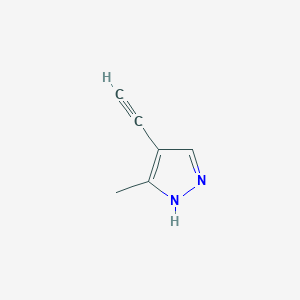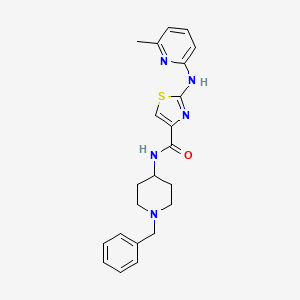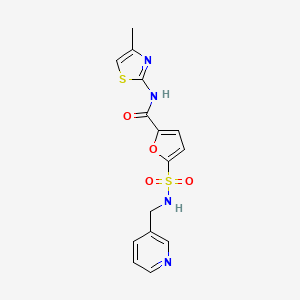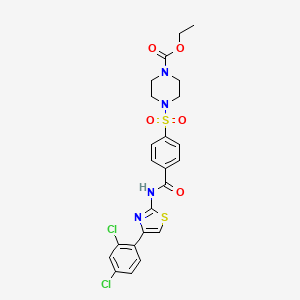
8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BW 723C86, is a selective agonist of the dopamine D3 receptor. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound exhibits typical geometric features common to purine derivatives. The fused rings of the purine system are planar and are inclined at very slight angles, indicating a stable molecular structure. This structural rigidity could influence its interaction with various biological targets (Karczmarzyk et al., 1995).
Biological Activity
Antitumor Activity : Certain purine derivatives, including those structurally similar to "8-(butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione," have been investigated for their antitumor effects. These compounds, obtained through reactions with phosphorus pentaoxide and triethylamine, have shown promising antitumor properties in preliminary studies (Moharram & Osman, 1989).
Antidepressant Properties : The compound has been synthesized through interactions with cyclohexylamine and shown to exhibit antidepressant activity, particularly at a dose of 1.6 mg/kg. This indicates its potential utility in the development of new antidepressant medications (Khaliullin et al., 2017).
Synthesis and Chemical Reactions : The compound's synthesis involves reactions of purine derivatives with glycerol epichlorohydrin, leading to a variety of products depending on the reaction conditions. This demonstrates the compound's versatility and potential for creating diverse chemical entities for further pharmacological evaluation (Kremzer et al., 1981).
Serotonin Receptor Affinity : Derivatives of "this compound" have been investigated for their affinity to serotonin receptors, indicating potential psychotropic activity. These studies contribute to understanding the compound's interaction with neurological pathways and its potential therapeutic applications in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Eigenschaften
IUPAC Name |
8-(butylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-8-14-12-15-10-9(18(12)6-2)11(19)17(4)13(20)16(10)3/h5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDQXYQTZFDHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B3010833.png)




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)
![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)
